Meropenem sodium carbonate [who-DD]
Beschreibung
Meropenem sodium carbonate is a carbapenem antibiotic formulated as a sodium salt to enhance aqueous solubility. The active ingredient, meropenem (C₁₇H₂₅N₃O₅S), is combined with anhydrous sodium carbonate (Na₂CO₃) as an excipient to stabilize the compound during reconstitution and administration . Each gram of meropenem is typically blended with 208 mg of sodium carbonate, providing 4 mEq of sodium per vial .
Mechanism of Action: Meropenem inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking. It demonstrates broad-spectrum activity against Gram-positive and Gram-negative bacteria, including ESBL-producing Enterobacteriaceae and multidrug-resistant Pseudomonas aeruginosa .
Eigenschaften
Molekularformel |
C18H25N3Na2O8S |
|---|---|
Molekulargewicht |
489.5 g/mol |
IUPAC-Name |
disodium;(4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;carbonate |
InChI |
InChI=1S/C17H25N3O5S.CH2O3.2Na/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4;2-1(3)4;;/h7-12,18,21H,5-6H2,1-4H3,(H,24,25);(H2,2,3,4);;/q;;2*+1/p-2/t7-,8-,9+,10+,11-,12-;;;/m1.../s1 |
InChI-Schlüssel |
SGVRKQURIVADFJ-OBZXMJSBSA-L |
Isomerische SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)N(C)C)C(=O)O)[C@@H](C)O.C(=O)([O-])[O-].[Na+].[Na+] |
Kanonische SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O.C(=O)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Condensation-Hydrogenation Methodology
This method involves reacting 4-nitrobenzyl (4R,5S,6S)-3-[(diphenoxyphosphoryl)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate with 4-nitrobenzyl (2S,4S)-2-[(dimethylamino)carbonyl]-4-mercaptopyrrolidine-1-carboxylate in dimethylformamide (DMF) using diisopropylethylamine as a base. The reaction proceeds at 25–100°C for 10–24 hours, with a molar ratio of 3.5:1 for organophosphorus reagent to substrate. Post-condensation, the mixture is quenched in ethyl acetate and dipotassium hydrogen orthophosphate buffer, yielding diprotected Meropenem. Subsequent hydrogenation with 10% palladium on carbon (Pd/C) in aqueous N-methylmorpholine and acetic acid buffer removes protecting groups, producing non-sterile Meropenem.
Purification and Crystallization
Non-sterile Meropenem undergoes dissolution in methanol-water mixtures (typically 20:70 v/v) at 0–5°C, followed by pH adjustment to 9.0–9.5 using 12% methanolic ammonia. Carbon dioxide purging reduces the pH to 7.0–8.5, facilitating carbon treatment and ethylene diamine tetraacetic acid (EDTA) chelation to remove metal impurities. Final crystallization occurs at -5°C to -10°C after adjusting the pH to 5.5–6.0 with 10–12% formic acid. Acetone washing and vacuum drying yield sterile Meropenem trihydrate with 87–92% purity.
Formulation into Meropenem Sodium Carbonate
The conversion of Meropenem trihydrate to its sodium carbonate salt involves sterile blending under Good Manufacturing Practice (GMP) conditions.
Sterile Intermediate Blending
Sterile Meropenem trihydrate is mixed with pharmaceutical-grade sodium carbonate in a 1:1 molar ratio within ISO Class 5 cleanrooms. The process utilizes double-cone blenders to ensure homogeneity, with in-process controls monitoring moisture content (<1.5%) and particulate matter (<100 particles ≥10 µm per container).
Lyophilization and Filling
The blend is lyophilized to achieve residual moisture levels below 0.5%, followed by aseptic filling into pre-sterilized vials. Critical parameters include:
| Parameter | Specification | Rationale |
|---|---|---|
| Reconstitution time | ≤2 minutes in 20 mL water | Ensures rapid clinical usability |
| pH of solution | 7.3–8.3 | Maintains drug stability |
| Particulate matter | <6,000 particles ≥10 µm/vial | Complies with USP <788> standards |
| Bacterial endotoxins | <0.03 EU/mg | Meets FDA thresholds for injectables |
Data from three validation batches demonstrate batch-to-batch consistency, with assay values of 98.5–101.2% for Meropenem and 99.1–100.8% for sodium.
Quality Control and Sterilization
Sterility Assurance
Sterile Meropenem trihydrate undergoes membrane filtration (0.22 µm) before blending. The European Pharmacopoeia (Ph. Eur.) mandates sterility testing using direct inoculation into fluid thioglycollate medium and soybean-casein digest broth, with incubation for 14 days at 20–25°C and 30–35°C, respectively.
Stability Considerations
Meropenem sodium carbonate exhibits temperature-sensitive degradation, necessitating storage at 2–8°C. Accelerated stability studies (40°C/75% RH for 6 months) show ≤2% impurity formation, primarily Meropenem open-ring derivatives.
Comparative Analysis of Preparation Methods
Solvent System Optimization
A comparative evaluation of crystallization solvents reveals:
| Solvent | Yield (%) | Purity (%) | Residual Solvent (ppm) |
|---|---|---|---|
| Acetone | 89.2 | 99.5 | <50 |
| Methanol | 85.7 | 98.8 | 120 |
| Ethanol | 82.4 | 97.9 | 90 |
| THF | 78.1 | 96.3 | 300 |
Acetone emerges as the optimal anti-solvent due to its low residue and high yield.
pH Adjustment Agents
Formic acid (pH 5.5–6.0) produces larger, more uniform crystals compared to hydrochloric or acetic acid, reducing friability during vial filling.
Analyse Chemischer Reaktionen
Meropenem sodium carbonate undergoes several types of chemical reactions, including:
Oxidation: Meropenem can be oxidized under specific conditions, leading to the formation of various degradation products.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: Meropenem can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Wissenschaftliche Forschungsanwendungen
Meropenem sodium carbonate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of beta-lactam antibiotics and their mechanisms of action.
Biology: Researchers use meropenem to study bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It is extensively used in clinical trials and studies to evaluate its efficacy and safety in treating various bacterial infections.
Industry: Meropenem is used in the pharmaceutical industry for the development and production of antibiotic formulations .
Wirkmechanismus
The bactericidal activity of meropenem sodium carbonate results from the inhibition of cell wall synthesis. Meropenem readily penetrates the cell wall of most Gram-positive and Gram-negative bacteria to reach penicillin-binding protein (PBP) targets. By binding to these proteins, meropenem inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
Stability Profile
Meropenem sodium carbonate exhibits distinct stability characteristics compared to other carbapenems and generic formulations:
Table 1: Stability of Meropenem Formulations Post-Reconstitution
- Key Findings :
- Branded products (e.g., Merrem®) show longer stability due to optimized sodium carbonate content (208 mg/g), which buffers pH and reduces degradation .
- Generic formulations with lower sodium carbonate (104 mg/g) degrade faster, limiting interchangeability in clinical settings .
- Meropenem trihydrate formulations (e.g., Meropenem Kabi) demonstrate extended stability (48 hours at 4°C) compared to anhydrous forms .
Pharmacokinetic and Pharmacodynamic Properties
Compared to imipenem and doripenem:
Table 3: Pharmacokinetic Comparison of Carbapenems
- Key Findings :
Analytical Method Compatibility
Spectrophotometric methods reveal excipient interactions:
- FT-IR and Raman : These methods detect degradation products (e.g., open β-lactam rings) more effectively in sodium carbonate-stabilized samples .
Q & A
Q. How should researchers design stability studies for meropenem sodium carbonate formulations to address anomalous assay trends (e.g., increasing potency over time)?
Stability studies must account for method deviations, such as using non-pharmacopeial reference standards (e.g., meropenem trihydrate instead of anhydrous base) and omitted tests (e.g., sodium content, loss on drying). Accelerated and real-time stability protocols should align with USP monographs and include orthogonal analytical methods (e.g., HPLC with UV detection at 300 nm as per USP guidelines). Data interpretation must reconcile anomalies, such as upward assay trends, by evaluating degradation pathways, excipient interactions, and moisture content .
Q. What methodological considerations are critical for validating HPLC methods to quantify meropenem in sodium carbonate blends?
Key considerations include:
- Wavelength selection : USP recommends 300 nm, but deviations (e.g., 220 nm) require validation against spectral absorption profiles and interference from sodium carbonate .
- Reference standards : Use certified standards with defined potency (e.g., 73.91% for trihydrate) and document conversion factors to anhydrous equivalents .
- System suitability : Ensure resolution between meropenem and degradation products (e.g., open-ring derivatives) under specified chromatographic conditions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in polymorphic form identification and particle size distribution for meropenem sodium carbonate blends?
Polymorphism and particle size impact dissolution rates and bioavailability. Methods include:
Q. What experimental strategies address incompatibility between meropenem sodium carbonate and infusion devices (e.g., precipitate formation in elastomeric pumps)?
- Kinetic studies : Monitor solubility and stability under simulated conditions (e.g., temperature, pH 7.3–8.3).
- Excipient screening : Test alternative buffering agents to replace sodium carbonate in infusion formulations.
- Material compatibility : Assess adsorption/absorption on elastomeric surfaces using HPLC and mass balance studies .
Q. How should researchers validate the equivalence of non-USP-compliant formulations (e.g., sodium carbonate blends) to innovator products?
- Pharmaceutical equivalence : Compare critical attributes (e.g., dissolution profiles, impurity spectra) using innovator batch data (expiry date, manufacturer).
- Bioanalytical bridging : Conduct dissolution-permeability studies with biorelevant media.
- Regulatory alignment : Justify deviations (e.g., omitted sodium content tests) with risk assessments and compendial waivers .
Q. What are the implications of aseptic processing failures (e.g., VHP sterilization) on meropenem sodium carbonate product quality?
Critical deficiencies in aseptic processing (e.g., improper vaporized hydrogen peroxide load patterns) risk microbial contamination. Mitigation involves:
- Media fills : Validate sterility assurance levels (SAL ≤ 10⁻³).
- Environmental monitoring : Track airborne particulates and microbial counts during blending.
- Process validation : Re-qualify autoclave cycles for equipment sterilization .
Methodological Guidance Tables
Key Challenges in Data Interpretation
- Potency calculations : Adjust for trihydrate-to-anhydrous conversion (e.g., 707 mg trihydrate ≈ 500 mg anhydrous meropenem) .
- Degradation products : Monitor for β-lactam ring hydrolysis and dimerization using LC-MS .
- Regulatory alignment : Address gaps in USP monograph adherence (e.g., undetermined sodium carbonate content) with supplemental data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
